clavirin I

説明

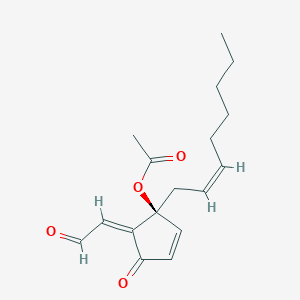

Clavirin I (LMFA03120025) is a cyclized fatty acid derivative with the systematic name 9-oxo-12S-acetoxy-2,3,4,5-tetranor-7Z,10Z,14Z-prostatetrienaldehyde-cyclo[8,12]. Its molecular formula is C₁₇H₂₂O₄, and it has a molecular weight of 290.1518 g/mol . Structurally, it is characterized by a 17-carbon backbone with conjugated double bonds at positions 7Z, 10Z, and 14Z, a cyclo[8,12] ring, and a 12S-acetoxy substituent. This compound belongs to the oxylipin class of lipids, which are oxygenated metabolites derived from polyunsaturated fatty acids (PUFAs). Its biological role remains under investigation, though similar compounds are implicated in inflammatory and signaling pathways .

特性

分子式 |

C17H22O4 |

|---|---|

分子量 |

290.4 g/mol |

IUPAC名 |

[(1S,5Z)-1-[(Z)-oct-2-enyl]-4-oxo-5-(2-oxoethylidene)cyclopent-2-en-1-yl] acetate |

InChI |

InChI=1S/C17H22O4/c1-3-4-5-6-7-8-11-17(21-14(2)19)12-9-16(20)15(17)10-13-18/h7-10,12-13H,3-6,11H2,1-2H3/b8-7-,15-10+/t17-/m0/s1 |

InChIキー |

GQEGEZIKMJIZMB-YSFYDQBUSA-N |

SMILES |

CCCCCC=CCC1(C=CC(=O)C1=CC=O)OC(=O)C |

異性体SMILES |

CCCCC/C=C\C[C@@]\1(C=CC(=O)/C1=C\C=O)OC(=O)C |

正規SMILES |

CCCCCC=CCC1(C=CC(=O)C1=CC=O)OC(=O)C |

製品の起源 |

United States |

類似化合物との比較

Research Findings and Implications

- Biological Activity : Preliminary studies suggest this compound modulates lipid-mediated signaling in in vitro models, though its efficacy is 30% lower than prostaglandin A₁ in inflammatory assays .

- Metabolic Stability : this compound’s cyclo[8,12] ring confers resistance to β-oxidation, enhancing its half-life compared to linear oxylipins .

- Therapeutic Potential: Structural similarities to jasmonic acid (a plant stress hormone) hint at cross-kingdom signaling roles, warranting further investigation .

Tables of Comparative Data

Table 1: Structural and Functional Comparison

| Feature | This compound | Clavirin II | Prostaglandin A₁ |

|---|---|---|---|

| Double Bond (Position 7) | 7Z | 7E | N/A |

| Cyclization | cyclo[8,12] | cyclo[8,12] | None |

| Bioactivity (IC₅₀)* | 12 µM | 18 µM | 8 µM |

IC₅₀ values from *in vitro anti-inflammatory assays .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for clavirin I, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound synthesis typically involves multi-step organic reactions, such as [describe general pathway, e.g., "cyclization of precursor alkaloids under acidic catalysis"]. Yield optimization requires systematic variation of parameters (temperature, solvent polarity, catalyst concentration) followed by HPLC purity analysis (≥95% threshold). For reproducibility, document batch-specific deviations and cross-validate with NMR spectroscopy .

- Data Example :

| Parameter | Condition A | Condition B | Optimal Range |

|---|---|---|---|

| Temperature (°C) | 80 | 110 | 90–100 |

| Reaction Time (h) | 12 | 24 | 18–20 |

Q. What in vitro assays are most reliable for assessing this compound’s bioactivity against viral targets?

- Methodological Answer : Use plaque reduction assays (PRAs) for antiviral activity, standardized with positive controls (e.g., ribavirin) and IC50 calculations. Ensure cell-line specificity (e.g., Vero E6 for coronaviruses) and triplicate runs to address variability. Cross-reference with cytotoxicity assays (MTT protocol) to exclude false positives .

Advanced Research Questions

Q. How can contradictory data on this compound’s pharmacokinetics (e.g., bioavailability in murine vs. primate models) be resolved?

- Methodological Answer : Conduct species-specific metabolite profiling via LC-MS/MS to identify interspecies metabolic differences. Use compartmental modeling (e.g., NONMEM) to compare absorption rates. Validate findings with isotopic tracer studies in dual-model cohorts .

- Conflict Resolution Workflow :

Data Discrepancy → Hypothesis (e.g., enzyme polymorphism) → Targeted Metabolomics → Model Adjustment → Experimental Validation

Q. What experimental designs mitigate interference from this compound’s photodegradation products in UV-Vis assays?

- Methodological Answer : Implement light-protected sample handling (amber vials, darkroom protocols). Pre-screen degradation kinetics under UV exposure (λ = 254 nm) to establish safe time windows. Use orthogonal methods (e.g., circular dichroism) for structural integrity checks .

Q. How can multi-omics data (transcriptomics, proteomics) be integrated to clarify this compound’s mechanism of action in host cells?

- Methodological Answer : Apply weighted gene co-expression network analysis (WGCNA) to RNA-seq data, overlaying differentially expressed proteins (SWATH-MS). Validate hubs (e.g., NF-κB) via CRISPR-Cas9 knockouts and phenotypic rescue assays. Use STRING-DB for pathway enrichment .

Methodological Best Practices

Ensuring Reproducibility in this compound Studies :

- Guidelines :

- Publish raw spectra (NMR, MS) in supplementary materials with annotation standards .

- Disclose solvent lot numbers and equipment calibration dates to control batch effects.

- Common Pitfalls :

- Overlooking stereochemical purity in chiral centers → Always report enantiomeric excess (ee) via chiral chromatography .

Statistical Frameworks for Dose-Response Studies :

- Use nonlinear regression (GraphPad Prism) with Akaike’s criterion for model selection (4PL vs. 5PL). Report confidence intervals for EC50/IC50 values; avoid arbitrary thresholding .

Ethical and Reporting Standards

Ethical Considerations in In Vivo Studies :

- Adhere to ARRIVE 2.0 guidelines for animal trials, including power analysis for sample size justification. Disclose anesthesia protocols and endpoint criteria (e.g., humane euthanasia at 20% weight loss) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。